molecular formula C15H14N2O3 B5602571 3-methyl-N-(2-methyl-5-nitrophenyl)benzamide

3-methyl-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B5602571
M. Wt: 270.28 g/mol
InChI Key: DVGZCOXLBSVYBJ-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methyl-5-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C15H14N2O3 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.10044231 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Material Sciences

  • Crystal Structure Analysis : The crystal structure of nitrophenyl benzamide derivatives, such as 2-Nitro-N-(4-nitrophenyl)benzamide, has been elucidated, revealing specific orientations and intramolecular interactions that stabilize their structure, thus contributing to the understanding of molecular conformations and potential material applications (Saeed et al., 2008).

Corrosion Inhibition

  • Corrosion Inhibition : N-Phenyl-benzamide derivatives have been studied for their ability to inhibit corrosion in metals, demonstrating that substituents like nitro groups can influence inhibition efficiency, with implications for designing more effective corrosion inhibitors (Mishra et al., 2018).

Pharmaceutical and Biochemical Applications

  • Antidiabetic Potential : Certain benzamide derivatives have shown significant in vitro antidiabetic activity by inhibiting enzymes like α-glucosidase and α-amylase, indicating potential for development into antidiabetic medications (Thakal et al., 2020).

Chemosensing

  • Detection of Cyanide : N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments, leveraging cyanide's strong affinity for the acyl carbonyl carbon for selective detection, important for environmental monitoring and safety applications (Sun et al., 2009).

Organic Electronics and Optoelectronics

  • Synthesis and Spectroscopic Analysis : Studies on the synthesis and spectroscopic analysis of organic single crystals like N-(2-methyl-5-nitro-phenyl)benzamide have been conducted, focusing on their electronic and structural properties for applications in organic electronics and optoelectronics (Prabukanthan et al., 2021).

Properties

IUPAC Name

3-methyl-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-4-3-5-12(8-10)15(18)16-14-9-13(17(19)20)7-6-11(14)2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGZCOXLBSVYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.